2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine
Description
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Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-17-9-5-3-7-13(17)14(10-18)15-11-19-16-8-4-2-6-12(15)16/h2-9,11,14,19H,10,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFPDZUJNUFUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine, commonly referred to as an indole derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by an indole ring fused with a phenethylamine structure, which is known to interact with various biological targets. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- An indole moiety, which is known for its role in various biological processes.
- A methoxy group on the phenyl ring that may enhance binding affinity and specificity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:
- Receptor Binding : The indole structure allows for modulation of neurotransmitter systems, particularly serotonin receptors (5-HT receptors), which are implicated in mood regulation and various psychiatric disorders.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation .
- Signal Transduction : By influencing signal transduction pathways, the compound can alter cellular functions, leading to various physiological effects.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting potent anticancer properties .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen |
| MEL-8 | 12.34 | Doxorubicin |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 12.5 µg/mL |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Anticancer Effects : A study published in MDPI reported that derivatives of indole exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin. The mechanism was linked to apoptosis induction through caspase activation in cancer cells .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial activity of related indole derivatives, revealing that specific structural modifications significantly enhanced efficacy against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
